molecular formula C8H15N B13795121 Quinuclidine, 3-methyl- CAS No. 695-88-5

Quinuclidine, 3-methyl-

Cat. No.: B13795121
CAS No.: 695-88-5
M. Wt: 125.21 g/mol
InChI Key: MWBULQNPGVGHKO-UHFFFAOYSA-N
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Description

Quinuclidine, 3-methyl- is a bicyclic amine with a quinuclidine core structure It is a derivative of quinuclidine, which is a bicyclic compound containing a tertiary bridgehead nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of quinuclidine, 3-methyl- typically involves the reaction of quinuclidin-3-one with various reagents. One common method includes the reaction of quinuclidin-3-one with an alkali metal cyanide in an aqueous medium to form quinuclidine-3-hydroxycyanhydrin. This intermediate is then esterified, dehydrated, hydrogenated, and reduced to yield quinuclidine-3-methanol . Another method involves the Wittig reaction of quinuclidin-3-one followed by complexation with lithium alanate and titanium (IV) compounds, and subsequent cleavage with hydrogen peroxide .

Industrial Production Methods

Industrial production methods for quinuclidine, 3-methyl- often involve large-scale synthesis using similar reaction pathways as described above. The use of protective gases and specific catalysts such as Raney nickel during hydrogenation steps is common to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinuclidine, 3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinuclidinone derivatives.

    Reduction: Reduction reactions can yield different quinuclidine alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinuclidine derivatives, such as quinuclidinone, quinuclidine alcohols, and substituted quinuclidines .

Mechanism of Action

The mechanism of action of quinuclidine, 3-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Quinuclidine, 3-methyl- can be compared with other similar compounds such as:

Quinuclidine, 3-methyl- is unique due to its specific substitution pattern and its ability to act as a versatile intermediate in various chemical and biological processes.

Properties

IUPAC Name

3-methyl-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7-6-9-4-2-8(7)3-5-9/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBULQNPGVGHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCC1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902880
Record name NoName_3455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-88-5
Record name 1-azabicyclo(2.2.2)-octane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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